![molecular formula C12H18N2O B1529368 1-{[2-(アミノメチル)フェニル]メチル}ピロリジン-3-オール CAS No. 1340306-85-5](/img/structure/B1529368.png)
1-{[2-(アミノメチル)フェニル]メチル}ピロリジン-3-オール
概要
説明
1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an aminomethylphenyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
科学的研究の応用
1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
作用機序
- However, we can explore potential targets based on its chemical structure. The compound contains a pyrrolidine ring, which is a versatile scaffold used by medicinal chemists to design bioactive molecules . These targets could include enzymes, receptors, or other cellular components.
- The stereochemistry of the compound’s carbons (due to the pyrrolidine ring) can influence its binding to enantioselective proteins .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
- Information on absorption is not available. The volume of distribution (Vd) is not reported. No data on metabolism. No specific details on excretion. The compound’s protein binding properties are not known .
Keep in mind that experimental validation is crucial to confirm these hypotheses . If you have any other questions or need further assistance, feel free to ask! 😊
生化学分析
Biochemical Properties
1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cytochrome P450 can lead to its metabolism and subsequent formation of active or inactive metabolites . Additionally, 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol can bind to specific receptors on the cell surface, influencing signal transduction pathways and cellular responses . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.
Cellular Effects
1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol has been shown to affect various types of cells and cellular processes. It can modulate cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of target genes .
Molecular Mechanism
The molecular mechanism of action of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific enzymes, leading to their inhibition or activation, which in turn affects various biochemical pathways . For example, 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol can inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, the compound can modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound, affecting the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory or analgesic properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol is involved in various metabolic pathways. It is primarily metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by phase II enzymes . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity . Additionally, 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol can affect metabolic flux and metabolite levels, thereby influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
準備方法
The synthesis of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-(aminomethyl)benzyl chloride with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon).
類似化合物との比較
1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring, used as a precursor in organic synthesis.
Pyrrolidinone: A lactam derivative with applications in pharmaceuticals and polymers.
Aminomethylbenzyl alcohol: A related compound with similar functional groups but lacking the pyrrolidine ring.
The uniqueness of 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol lies in its combined structural features, which provide a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
特性
IUPAC Name |
1-[[2-(aminomethyl)phenyl]methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYBAOXAMOFDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


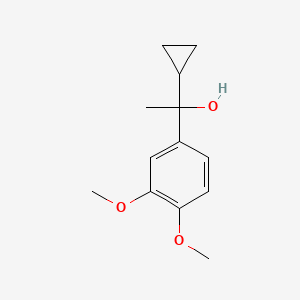
![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)
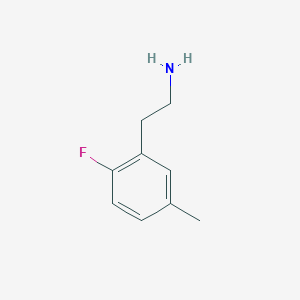
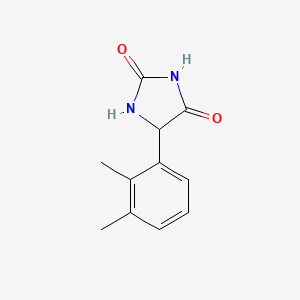
![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)
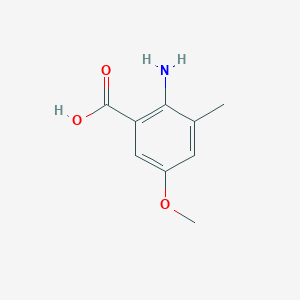
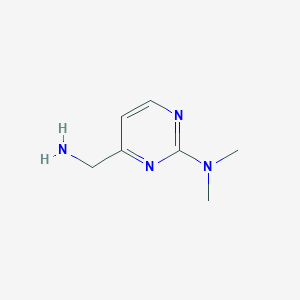
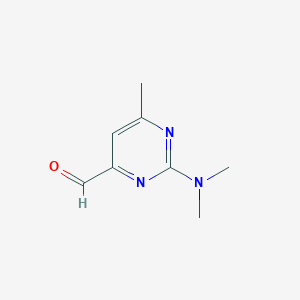
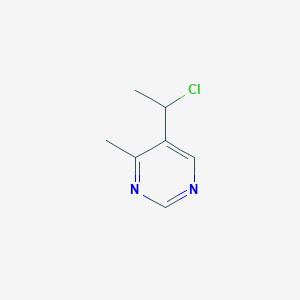
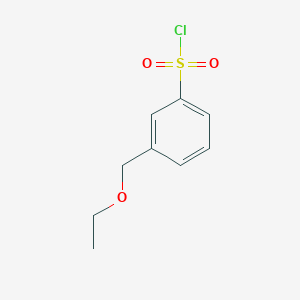
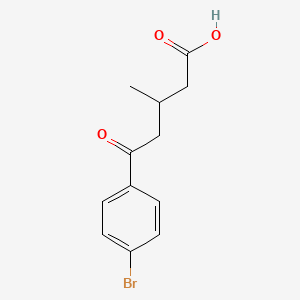
![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)
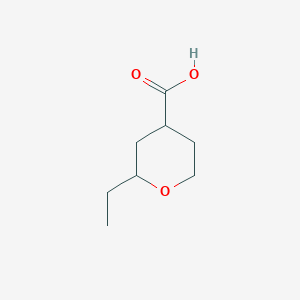
![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)
